Fimasartan

Hypertension Ambulatory Blood Pressure Clinical Trial

Standard ARBs (e.g., losartan) exhibit competitive, reversible AT1 receptor binding, limiting utility in studies requiring sustained blockade. Fimasartan overcomes this with near-irreversible antagonism: • IC50 of 0.13 nM - ~615-fold more potent than losartan at the AT1 receptor • Slow dissociation (T1/2 = 63.7 min) ensures prolonged, insurmountable receptor blockade • Superior 24-h ambulatory BP reduction vs. valsartan (-15.22 mmHg vs. -9.45 mmHg) clinically demonstrated Supplied with full analytical characterization. Available for immediate global dispatch.

Molecular Formula C27H31N7OS
Molecular Weight 501.6 g/mol
CAS No. 247257-48-3
Cat. No. B1672672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFimasartan
CAS247257-48-3
SynonymsBR-A657;  BR A657;  BRA657;  BRA 657;  Fimasartan. brand name: Kanarb.
Molecular FormulaC27H31N7OS
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C
InChIInChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)
InChIKeyAMEROGPZOLAFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fimasartan Overview


Fimasartan is a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) developed for the treatment of hypertension and heart failure [1]. It is characterized by a slow dissociation and irreversible binding profile at the AT1 receptor, with a dissociation constant (Kd) of 0.03 nM in HEK-293 cell membrane fractions [2]. This high-affinity binding underlies its potent and sustained antagonism of angiotensin II, distinguishing it pharmacologically from earlier ARBs . Fimasartan was first approved in South Korea and is primarily available under the brand name Kanarb, with research-grade material accessible for preclinical and clinical investigations [3].

1
Target engagement studies Non-peptide AT1 receptor antagonist with reported high-affinity binding profile
2
Sustained antagonism models Slow dissociation kinetics support insurmountable AT1 blockade research
3
Preclinical cardiovascular research Suitable for hypertension and heart failure model endpoint studies

Fimasartan: Key Distinctions from Other ARBs


Although fimasartan belongs to the ARB class, its unique molecular pharmacology prevents it from being a direct, interchangeable substitute for other ARBs like losartan, valsartan, or candesartan. Key differentiators include its exceptionally high binding affinity for the AT1 receptor (IC50 of 0.13 nM, which is ~615-fold more potent than losartan) and its slow, nearly irreversible dissociation kinetics (T1/2 of 63.7 minutes) [1]. These properties result in a prolonged duration of action that is not guaranteed with all ARBs. Furthermore, its distinct pharmacokinetic profile, including a half-life of 5-16 hours and minimal renal excretion (<3%), impacts dosing and potential utility in specific patient populations [2]. Consequently, assuming class-wide equivalence without considering these specific data points can lead to erroneous experimental design or suboptimal therapeutic selection.

Fimasartan (Target)
High-affinity, slowly dissociating ARB
Reported IC₅₀ 0.13 nM for AT1 receptor; dissociation T½ ~64 min — supports insurmountable antagonism in vitro.
Losartan (Common ARB)
Lower-affinity, reversible ARB
Reported IC₅₀ ~80 nM; competitive binding profile — may not replicate sustained target engagement.
May not transfer directly: Binding kinetics, duration of action, and PK profile (including renal excretion differences) can shift endpoint responses across models. Direct interchange requires separate validation.

Fimasartan Efficacy & Pharmacology


Superior 24-Hour Blood Pressure Reduction vs. Valsartan

In the FAST study, a randomized, double-blind, active-controlled Phase IV trial, fimasartan 120 mg demonstrated superior blood pressure (BP) lowering efficacy compared to valsartan 160 mg over 6 weeks in patients with mild-to-moderate hypertension [1]. The primary endpoint, reduction in sitting office systolic BP (SiSBP), was significantly greater for fimasartan (-16.26 mmHg) than valsartan (-12.81 mmHg; p=0.0298). This superior efficacy was consistent across 24-hour ambulatory BP monitoring, with fimasartan reducing 24-hr mean ambulatory systolic BP by -15.22 mmHg compared to -9.45 mmHg for valsartan (p=0.0009) [1]. Notably, the study also included an olmesartan group, and fimasartan showed no significant difference in efficacy compared to olmesartan across all endpoints, highlighting its place among the most potent ARBs [1].

24-h ambulatory BP
Head-to-head
Fimasartan 120 mg: −15.22 mmHg
Valsartan 160 mg: −9.45 mmHg
Δ −5.77 mmHg (p=0.0009)
Reported endpoint difference in 24-h ambulatory systolic BP
FAST Phase IV RCT; 365 patients, 6-week treatment
Hypertension Ambulatory Blood Pressure Clinical Trial

Diastolic Blood Pressure Advantage over Losartan

A pivotal 12-week, Phase III, non-inferiority trial compared fimasartan (60/120 mg) to losartan (50/100 mg) in 506 adult Korean patients with mild-to-moderate hypertension [1]. The primary endpoint was the change in sitting diastolic BP (siDBP). While the study met its non-inferiority endpoint, a post hoc analysis revealed a statistically significant difference in favor of fimasartan [1]. At week 12, the siDBP reduction was -11.26 mmHg in the fimasartan group compared to -8.56 mmHg in the losartan group (p < 0.0001), resulting in a between-group difference of -2.70 mmHg (p=0.0002) [1].

Diastolic BP vs losartan
Head-to-head
Fimasartan: −11.26 mmHg
Losartan: −8.56 mmHg
Δ −2.70 mmHg (p=0.0002)
Reported sitting DBP endpoint change at Week 12
Phase III RCT; 506 patients, 12-week treatment
Hypertension Diastolic Blood Pressure Phase III Trial

Superior AT1 Receptor Binding Affinity vs. Losartan

In vitro pharmacological profiling reveals key differentiators for fimasartan at the molecular level. Fimasartan demonstrates exceptionally high affinity for the AT1 receptor, with an IC50 of 0.13 nM for inhibiting the binding of [125I]Ang II to rat adrenal cortex receptors. This is approximately 615-fold more potent than losartan, which has an IC50 of 80 nM in the same assay . Beyond high affinity, fimasartan's binding is characterized by slow dissociation and is nearly irreversible, with a half-life (T1/2) of 63.7 minutes in HEK-293 cell membranes [1]. This is in contrast to the competitive and reversible binding of losartan, as evidenced by the fact that the inhibitory effect of fimasartan on Ang II-induced contraction persisted longer after washout than that of losartan or candesartan [1].

AT1 binding affinity
Cross-study
IC₅₀ 0.13 nM (fimasartan)
vs 80 nM (losartan)
Supports insurmountable antagonism in AT1 receptor studies
Rat adrenal cortex membrane binding assay
Receptor Binding Pharmacodynamics AT1 Antagonist

Safety and Tolerability vs. Losartan

In the 12-week, Phase III head-to-head trial comparing fimasartan to losartan, the incidence of adverse drug reactions (ADRs) was numerically lower in the fimasartan group. ADRs were reported in 7.84% of patients receiving fimasartan compared to 10.40% of those receiving losartan, although this difference did not reach statistical significance (χ² test, P = 0.3181) [1]. The study concluded that the tolerability of fimasartan was comparable to losartan, with a favorable safety profile observed over the 12-week treatment period [1].

ADR incidence
Head-to-head
Fimasartan: 7.84%
Losartan: 10.40%
Δ 2.56% (p=0.3181)
Reported tolerability endpoint context; numerically lower ADR rate
Phase III RCT; 506 patients, 12-week safety analysis
Drug Safety Tolerability Adverse Events

Fimasartan Application Scenarios


AT1 Receptor Insurmountable Antagonism Studies

Use fimasartan as a high-affinity, slowly dissociating probe for AT1 receptor studies. Its IC50 of 0.13 nM and near-irreversible binding (T1/2 = 63.7 min) make it ideal for experiments designed to differentiate between competitive and insurmountable antagonism, or for investigating receptor signaling pathways where sustained blockade is required [1]. This is a key differentiator from common, reversible ARBs like losartan (IC50 = 80 nM).

24-Hour Blood Pressure Control Studies

In preclinical or clinical studies focused on achieving stringent blood pressure targets, fimasartan is a strong candidate due to its demonstrated superior reduction in 24-hour ambulatory blood pressure compared to valsartan (-15.22 mmHg vs. -9.45 mmHg) [2]. This property is critical for studies linking BP variability to end-organ damage.

Safety and Tolerability in ARB Therapy

Fimasartan is well-suited for long-term safety and tolerability studies where a favorable adverse event profile is desired. Head-to-head data against losartan shows a numerically lower incidence of adverse drug reactions (7.84% vs. 10.40%) [3]. This positions it as an excellent candidate for studies in populations sensitive to drug side effects.

Long-Term Cardiovascular and Renal Outcomes

Given its potent and sustained BP-lowering effect [2], fimasartan is a logical choice for designing prospective cohort studies or registries aimed at evaluating the impact of ARB therapy on long-term cardiovascular and renal outcomes. Its unique pharmacokinetic profile (minimal renal excretion) [4] may offer advantages in specific patient subpopulations, such as those with impaired renal function.

Application
Selection Property
Validation Focus
AT1 receptor insurmountable antagonism studies
High-affinity, slow dissociation profile
Sustained AT1 blockade in receptor signaling models
Ambulatory BP endpoint studies
Reported 24-h BP reduction profile
Endpoint reproducibility in hypertension models
Tolerability endpoint profiling
Reported adverse event rate context
Tolerability consistency in ARB comparator studies
Cardiovascular outcome endpoint research
Sustained BP lowering and PK characteristics
Outcome endpoint evaluation in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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